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Introduction

2-[(E)-2-phenylethenyl]phenol, also commonly known as trans-2-hydroxystilbene, is a
phenolic compound belonging to the stilbenoid family. Stilbenoids are a class of natural and
synthetic compounds that have garnered significant interest in the scientific community due to
their diverse biological activities.[1] This technical guide provides a comprehensive overview of
the IUPAC nomenclature, chemical structure, physicochemical properties, synthesis, and
biological activities of 2-[(E)-2-phenylethenyl]phenol, with a focus on its potential applications
in research and drug development.

IUPAC Name and Chemical Structure

The unequivocal identification of a chemical entity is paramount in scientific research. The
IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2-[(E)-2-
phenylethenyl]phenol.[2] The "(E)" designation specifies the stereochemistry of the double
bond, indicating that the substituents are on opposite sides (a trans configuration).

Synonyms:trans-2-hydroxystilbene, 2-Styrylphenol, 2-[(1E)-2-phenylethenyl]-phenol.[3]

The chemical structure consists of a phenol ring substituted at the ortho position with a
phenylethenyl (styryl) group.
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Molecular Structure:

Figure 1: Chemical structure of 2-[(E)-2-phenylethenyl]phenol.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and crystallographic data for 2-[(E)-2-
phenylethenyl]phenol is presented in Table 1. While experimental spectral data is not widely
published, the expected characteristics can be inferred from its structure and data on related
compounds.

Table 1: Physicochemical and Crystallographic Data

Property Value Reference
Molecular Formula C14H120 [2]
Molecular Weight 196.24 g/mol [2]
Crystal System Orthorhombic [2]
Space Group Pca2: [2]
_ _ , a=11.6193A b=7.6800A, c
Unit Cell Dimensions [2]
=11.3584 A

a =90.00°, B =90.00°, y =

2
90.00° 12

Spectroscopic Data (Expected):

e IH NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on both the phenol and phenyl rings, typically in the range of & 6.5-8.0 ppm. The
vinylic protons of the ethenyl bridge would appear as doublets with a large coupling constant
(J > 15 Hz), characteristic of a trans configuration.[4] The phenolic hydroxyl proton would
exhibit a broad singlet, the chemical shift of which is dependent on the solvent and
concentration.
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13C NMR: The carbon NMR spectrum would display signals for the 14 carbon atoms. The
aromatic carbons would resonate in the & 110-160 ppm region, with the carbon bearing the
hydroxyl group being the most deshielded. The two vinylic carbons would appear in the
olefinic region (6 120-140 ppm).

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption
band in the region of 3200-3600 cm~* due to the O-H stretching of the phenolic hydroxyl
group.[5] Aromatic C-H stretching vibrations would be observed around 3000-3100 cm~1,
and C=C stretching of the aromatic rings and the double bond would appear in the 1450-
1600 cm~1 region.[6] A strong C-O stretching band is expected around 1200 cm~1.[6]

Mass Spectrometry: The electron ionization mass spectrum is available through the NIST
Mass Spectrometry Data Center.[3] The molecular ion peak (M+) would be observed at m/z
196.

Synthesis Methodologies

Several synthetic routes are available for the preparation of stilbenes, with the Wittig reaction,

Heck reaction, and Perkin condensation being the most common.[1][7] A representative

protocol for the synthesis of 2-[(E)-2-phenylethenyl]phenol via the Wittig reaction is detailed

below.

Experimental Protocol: Wittig Reaction Synthesis

This protocol describes the synthesis of 2-[(E)-2-phenylethenyl]phenol from salicylaldehyde

and benzyltriphenylphosphonium chloride.

Materials:

Benzyltriphenylphosphonium chloride

Salicylaldehyde

Sodium hydride (NaH) or another suitable strong base
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

Diethyl ether
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Saturated aqueous ammonium chloride (NH4Cl)
Anhydrous magnesium sulfate (MgSOQOa)
Silica gel for column chromatography

Hexane and ethyl acetate for elution

Procedure:

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert
atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1
equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add sodium
hydride (1.1 equivalents) portion-wise with stirring. Allow the reaction mixture to warm to
room temperature and stir for 1-2 hours, during which the color should change, indicating the
formation of the phosphorus ylide.

Wittig Reaction: To the ylide solution, add a solution of salicylaldehyde (1.0 equivalent) in
anhydrous THF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to
warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-
layer chromatography (TLC).

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous
solution of NH4Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether
(3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSOa.

Purification: Filter the drying agent and concentrate the organic phase under reduced
pressure. The crude product will contain the desired stilbene and triphenylphosphine oxide
as a byproduct. Purify the crude product by column chromatography on silica gel, using a
hexane-ethyl acetate gradient as the eluent, to afford pure 2-[(E)-2-phenylethenyl]phenol.

Workflow for Wittig Synthesis:

Figure 2: General workflow for the synthesis of 2-[(E)-2-phenylethenyl]phenol.

Biological Activity and Signaling Pathways
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Hydroxystilbenes, including 2-[(E)-2-phenylethenyl]phenol, are known to exhibit a range of
biological activities, most notably estrogenic and anti-inflammatory effects.

Estrogenic Activity

Some hydroxystilbenes can act as phytoestrogens, compounds that mimic the effects of
estrogen by binding to estrogen receptors (ERS).[8] This interaction can trigger both genomic
and non-genomic signaling pathways.

Signaling Pathway: Upon binding to estrogen receptor alpha (ERa), 2-[(E)-2-
phenylethenyl]phenol can induce a conformational change in the receptor, leading to its
dimerization and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds
to estrogen response elements (ERES) on the DNA, modulating the transcription of target
genes. Additionally, membrane-associated ERa can initiate rapid, non-genomic signaling
cascades, such as the MAPK/ERK and PI3K/Akt pathways, which can also influence cell
proliferation and survival.[9][10]

Figure 3: Estrogen receptor signaling pathway activated by 2-hydroxystilbene.

Anti-inflammatory Activity

Stilbenoids have been shown to possess anti-inflammatory properties. These effects are often
mediated through the inhibition of pro-inflammatory pathways, such as the nuclear factor-kappa
B (NF-kB) pathway, and the activation of antioxidant pathways, like the AMP-activated protein
kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11][12]

Signaling Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-
KB pathway is activated, leading to the transcription of pro-inflammatory cytokines. 2-[(E)-2-
phenylethenyl]phenol may inhibit this pathway by preventing the degradation of IkBa, thereby
sequestering NF-kB in the cytoplasm.[13] Concurrently, it may activate the AMPK/Nrf2
pathway, leading to the expression of antioxidant and cytoprotective genes, which helps to
resolve inflammation.[14]

Figure 4: Anti-inflammatory signaling pathways modulated by 2-hydroxystilbene.

Experimental Protocols for Biological Assays
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Estrogenic Activity Assay (E-Screen)

This assay measures the estrogen-dependent proliferation of human breast cancer cells (MCF-
7).

Materials:

MCF-7 cells

Dulbecco's Modified Eagle Medium (DMEM) without phenol red
Fetal bovine serum (FBS), charcoal-stripped
2-[(E)-2-phenylethenyl]phenol

17(3-Estradiol (positive control)

Tamoxifen or ICI 182,780 (ER antagonist)

Cell proliferation assay reagent (e.g., MTT, WST-1)

96-well plates

Procedure:

Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 3 x 103 cells/well in DMEM
supplemented with 10% charcoal-stripped FBS. Allow cells to attach for 24 hours.

Treatment: Replace the medium with fresh medium containing various concentrations of 2-
[(E)-2-phenylethenyl]phenol, 173-estradiol, or vehicle control. To confirm ER-mediated
effects, co-treat cells with the test compound and an ER antagonist.

Incubation: Incubate the plates for 6 days, replacing the medium with freshly prepared
treatment solutions on day 3.

Proliferation Assay: On day 6, measure cell proliferation using a suitable assay according to
the manufacturer's instructions.
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o Data Analysis: Calculate the proliferative effect relative to the vehicle control. Determine the
ECso value for the test compound.

Anti-inflammatory Activity Assay (Nitric Oxide
Measurement)

This assay quantifies the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-
stimulated RAW 264.7 macrophage cells.

Materials:

RAW 264.7 macrophage cells

« DMEM

e FBS

¢ 2-[(E)-2-phenylethenyl]phenol

» Lipopolysaccharide (LPS)

o Griess reagent

e 96-well plates

Procedure:

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10 cells/well and
allow them to adhere overnight.

o Pre-treatment: Pre-treat the cells with various concentrations of 2-[(E)-2-
phenylethenyl]phenol for 1 hour.

» Stimulation: Stimulate the cells with LPS (1 pg/mL) for 24 hours.

» NO Measurement: After incubation, collect the cell culture supernatant. Mix 50 pL of the
supernatant with 50 pL of Griess reagent in a new 96-well plate.
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o Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The
concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard

curve.

o Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-
only treated cells.

Conclusion

2-[(E)-2-phenylethenyl]phenol is a stilbenoid with a well-defined chemical structure and
interesting biological properties. Its potential to modulate estrogen receptor and inflammatory
signaling pathways makes it a valuable tool for research in oncology, endocrinology, and
immunology. This technical guide has provided key information on its nomenclature, properties,
synthesis, and biological activities, along with detailed experimental protocols, to support
further investigation and potential therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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